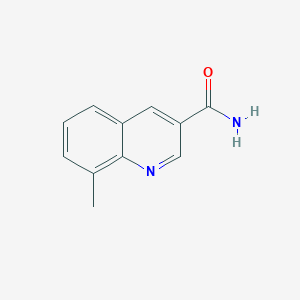
8-Methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound this compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 8-Methylquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate amines. This reaction typically requires the presence of a base and is carried out under reflux conditions . Another approach involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
8-Methylquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-3-carboxamide varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a CETP inhibitor, it binds to the CETP enzyme, preventing the transfer of cholesteryl esters and thereby increasing high-density lipoprotein (HDL) levels . In anticancer research, it induces apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins .
Comparison with Similar Compounds
8-Methylquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Quinoline-3-carboxamide: Lacks the methyl group at the 8-position, which can influence its biological activity and chemical reactivity.
2-Chloro-8-methylquinoline-3-carboxamide: Contains a chlorine atom at the 2-position, which can enhance its antimicrobial properties.
8-Methylquinoline-2-carboxamide: The carboxamide group is at the 2-position instead of the 3-position, affecting its binding affinity to biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and synthetic applications.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14) |
InChI Key |
BRRAAVRHYYQTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


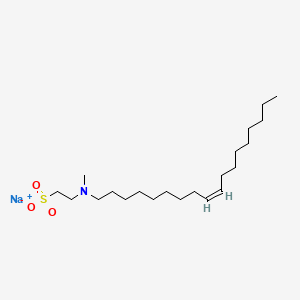

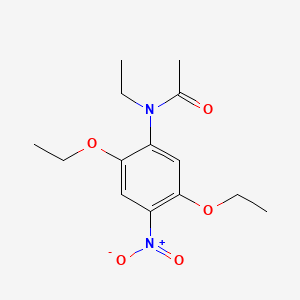
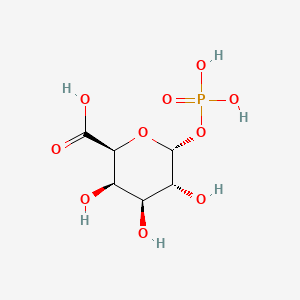
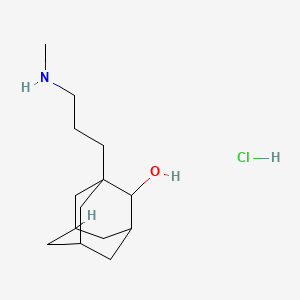
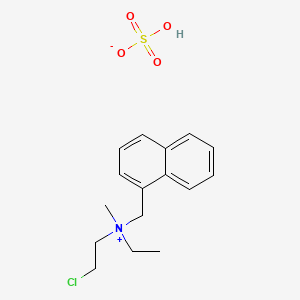
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
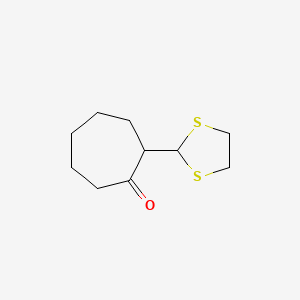
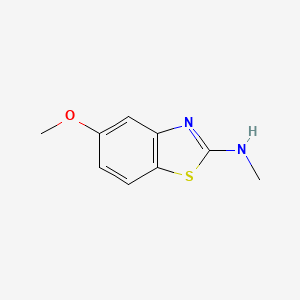
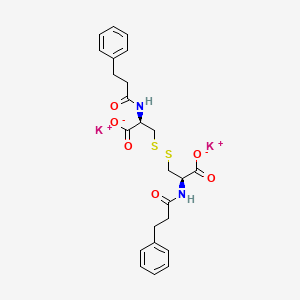


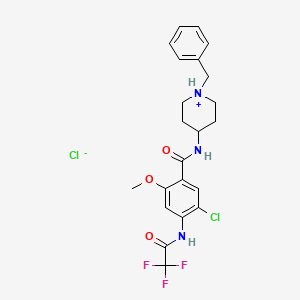
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
